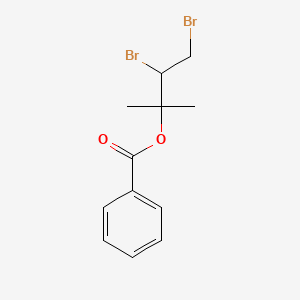
3,4-Dibromo-2-methylbutan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-methylbutan-2-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a butan-2-yl chain, which is further connected to a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-methylbutan-2-yl benzoate typically involves the bromination of 2-methylbutan-2-yl benzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-methylbutan-2-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 2-methylbutan-2-yl benzoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3,4-dihydroxy-2-methylbutan-2-yl benzoate.
Reduction: Formation of 2-methylbutan-2-yl benzoate.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
3,4-Dibromo-2-methylbutan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-methylbutan-2-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzoate group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-methylbutan-2-yl benzoate
- 3,4-Difluoro-2-methylbutan-2-yl benzoate
- 3,4-Diiodo-2-methylbutan-2-yl benzoate
Uniqueness
3,4-Dibromo-2-methylbutan-2-yl benzoate is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs
Properties
CAS No. |
5458-65-1 |
|---|---|
Molecular Formula |
C12H14Br2O2 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
(3,4-dibromo-2-methylbutan-2-yl) benzoate |
InChI |
InChI=1S/C12H14Br2O2/c1-12(2,10(14)8-13)16-11(15)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
JMWHQWCBBDSMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CBr)Br)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


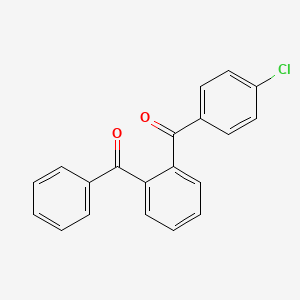
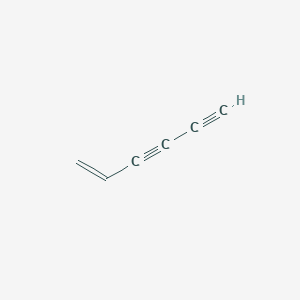
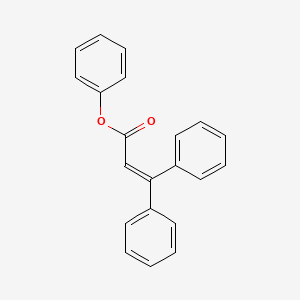
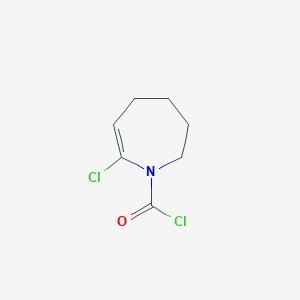
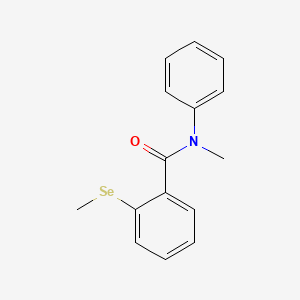
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)

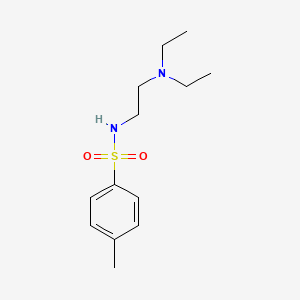
![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
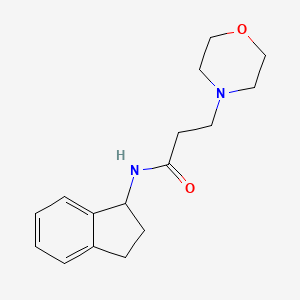
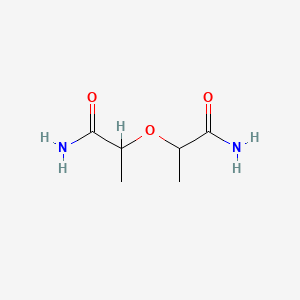
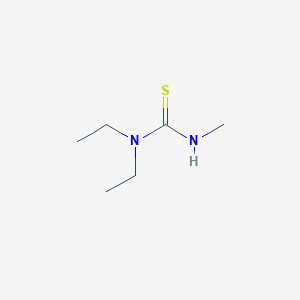
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
